
Spectroscopic Analysis of Phenoxyacetonitrile:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phenoxyacetonitrile

Cat. No.: B046853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectra of phenoxyacetonitrile. The document

summarizes key quantitative data in structured tables, outlines detailed experimental protocols,

and includes visualizations to illustrate the relationships between molecular structure and

spectral features.

Introduction
Phenoxyacetonitrile (C₆H₅OCH₂CN) is a versatile organic compound utilized in the synthesis

of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic

properties is crucial for its identification, purity assessment, and for monitoring chemical

reactions in which it is a reactant or product. This guide offers a detailed examination of its ¹H

NMR, ¹³C NMR, and IR spectra.

Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the NMR and IR

spectral analyses of phenoxyacetonitrile.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts, Splitting Patterns, and Assignments for Phenoxyacetonitrile
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Chemical Shift (δ)
ppm

Splitting Pattern Integration Assignment

7.35 - 7.28 Multiplet 2H H-3, H-5 (meta)

7.04 - 6.98 Multiplet 3H
H-2, H-4, H-6 (ortho,

para)

4.75 Singlet 2H -OCH₂-

Note: The assignments of the aromatic protons can be complex due to overlapping signals.

The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for Phenoxyacetonitrile

Chemical Shift (δ) ppm Assignment

157.0 C-1 (quaternary)

129.7 C-3, C-5 (meta)

122.0 C-4 (para)

116.5 C-2, C-6 (ortho)

115.8 -CN (nitrile)

51.7 -OCH₂-

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks

for each unique carbon atom. The chemical shifts are referenced to a standard, such as the

solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

IR Spectral Data
Table 3: Characteristic IR Absorption Bands for Phenoxyacetonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b046853?utm_src=pdf-body
https://www.benchchem.com/product/b046853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3060 - 3040 Medium Aromatic C-H stretch

2930 - 2860 Medium Aliphatic C-H stretch (-CH₂-)

2255 Strong C≡N stretch (nitrile)

1600, 1495 Strong C=C stretch (aromatic ring)

1245 Strong Aryl-O stretch (ether)

1035 Strong C-O stretch (ether)

750, 690 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of

phenoxyacetonitrile.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of phenoxyacetonitrile in 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex

mixer to aid dissolution.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing if the solvent does not provide a suitable reference signal.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
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Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans are generally adequate to achieve a good signal-to-noise

ratio.

Spectral Width: A range of -2 to 12 ppm is appropriate.

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the low

natural abundance of ¹³C.

Spectral Width: A range of 0 to 200 ppm is typically used.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Perform baseline correction to ensure a flat baseline.

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual

solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of phenoxyacetonitrile directly onto the center of a clean, dry

attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).

If using salt plates, gently press the top plate over the bottom plate to create a thin, uniform

liquid film.

Instrument Parameters:

Technique: Attenuated Total Reflectance (ATR) or Transmission.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background Scan: A background spectrum of the empty ATR crystal or clean salt plates

should be acquired prior to the sample scan.

Data Processing:

The instrument software automatically subtracts the background spectrum from the sample

spectrum.

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Identify and label the major absorption peaks.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the molecular structure of phenoxyacetonitrile and its spectral data.
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Caption: Experimental workflow for the spectroscopic analysis of phenoxyacetonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b046853?utm_src=pdf-body-img
https://www.benchchem.com/product/b046853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure of Phenoxyacetonitrile Spectroscopic Features

Aromatic Protons
(H-2, H-3, H-4, H-5, H-6)

¹H NMR:
Multiplets

δ 7.0-7.4 ppm

IR:
C-H & C=C stretches

~3050 & 1600/1495 cm⁻¹

Methylene Protons
(-OCH₂-)

¹H NMR:
Singlet

δ ~4.75 ppm

Aromatic Carbons
(C-1 to C-6)

¹³C NMR:
Signals

δ 116-157 ppm

Methylene Carbon
(-OCH₂-)

¹³C NMR:
Signal

δ ~51.7 ppm

Nitrile Carbon
(-CN)

¹³C NMR:
Signal

δ ~115.8 ppm

Nitrile Group
(C≡N)

IR:
Strong absorption

~2255 cm⁻¹

Ether Linkage
(Ar-O-CH₂)

IR:
Strong absorptions
~1245 & 1035 cm⁻¹
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Caption: Correlation of phenoxyacetonitrile's structural features with its NMR and IR spectral

data.
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To cite this document: BenchChem. [Spectroscopic Analysis of Phenoxyacetonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046853#phenoxyacetonitrile-nmr-and-ir-spectra-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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